molecular formula C15H11N3O2S B11064908 4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Cat. No.: B11064908
M. Wt: 297.3 g/mol
InChI Key: LFRHPNFOVLOABZ-UHFFFAOYSA-N
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Description

4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For example, the reaction of aminoguanidine with 2-oxoalkanoic acids in glacial acetic acid at reflux can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

10-phenyl-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione

InChI

InChI=1S/C15H11N3O2S/c19-11-8-10(9-4-2-1-3-5-9)12-13(16-11)18-6-7-21-15(18)17-14(12)20/h1-7,10H,8H2,(H,16,19)

InChI Key

LFRHPNFOVLOABZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=CC=C4

Origin of Product

United States

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